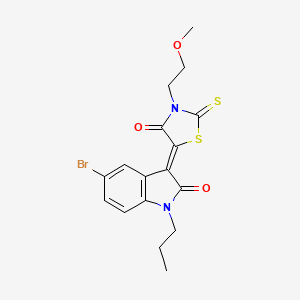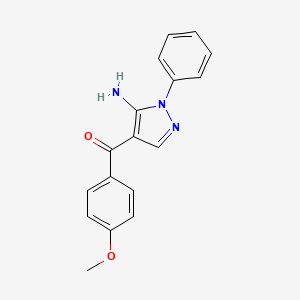
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, a phenyl group at position 1, and a methanone group attached to a 4-methoxyphenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine reacts with a suitable diketone to form the pyrazole ring.
Introduction of the Amino Group: The amino group at position 5 can be introduced through nitration followed by reduction. The nitration of the pyrazole ring introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction. The pyrazole derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its pyrazole core is a common motif in many drugs, and modifications can lead to compounds with anti-inflammatory, analgesic, or anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The methanone group can form hydrogen bonds or other interactions with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone: can be compared with other pyrazole derivatives:
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-fluorophenyl)methanone: Similar structure but with a fluorine atom instead of a methoxy group, which can alter its electronic properties and reactivity.
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone: Lacks the methoxy group, leading to different chemical and biological properties.
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone: Contains a fluorine atom on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of This compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
54606-40-5 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)16(21)15-11-19-20(17(15)18)13-5-3-2-4-6-13/h2-11H,18H2,1H3 |
InChI Key |
VZVJLHGICYOOKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12028092.png)
![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)
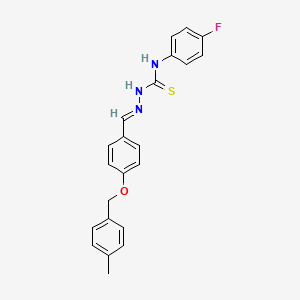
![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)
![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)
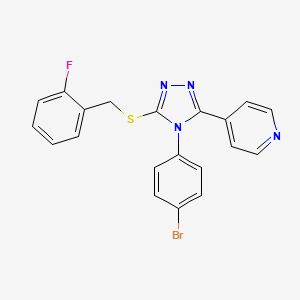


![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)
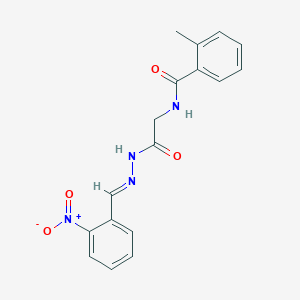
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)
